4,4-Dimethyl-1-(thiophen-2-YL)pentane-1,3-dione
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Overview
Description
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom, attached to a pentane-1,3-dione backbone with two methyl groups at the 4th position . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene-2-carbaldehyde with acetylacetone under basic conditions . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent methylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules . These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione can be compared with other thiophene derivatives, such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound contains a trifluoromethyl group instead of the dimethyl groups, leading to different chemical and biological properties.
2-Thenoyltrifluoroacetone: Another thiophene derivative with a trifluoromethyl group, known for its use as a chelating agent in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3 |
InChI Key |
XHQMFRSLKJZXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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